molecular formula C48H28N4O8Zn B1232511 ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron CAS No. 27647-84-3

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron

Cat. No. B1232511
CAS RN: 27647-84-3
M. Wt: 854.1 g/mol
InChI Key: IIEYPZOESLIZQB-UHFFFAOYSA-L
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Description

Synthesis Analysis

Porphyrins and their derivatives, including zinc complexes, are synthesized through methods that often involve the formation of the porphyrin ring followed by the introduction of metal ions. For instance, a study detailed the synthesis of porphyrins with ethynyl connections to aryl groups at the porphyrin's 5- and 15-positions, demonstrating the modulation of electronic properties through structural variation (LeCours, DiMagno, & Therien, 1996).

Molecular Structure Analysis

The molecular structure of porphyrin compounds can be significantly affected by the inclusion of metal ions and substituent groups. X-ray crystallography studies, such as the one conducted on a particular zinc porphyrin complex, reveal detailed insights into the arrangement of atoms and the planarity of the porphyrin ring, highlighting the impact of substituents on the macrocycle's conformation (Senge & Smith, 1997).

Chemical Reactions and Properties

Zinc porphyrins participate in a range of chemical reactions, leveraging the metal center's ability to coordinate with various ligands. This coordination capability facilitates the formation of complexes with distinct properties and reactivities. For example, research into the self-assembly of porphyrin scaffolds into hydrogen-bonding polymers underlines the versatility of porphyrin structures in forming complex architectures (Vinodu & Goldberg, 2004).

Physical Properties Analysis

The physical properties of zinc porphyrins, such as luminescence and thermal stability, are influenced by their molecular structure and the nature of their metal centers. Studies have shown that these properties can be finely tuned for specific applications, as demonstrated by the strong blue fluorescent emission and high thermal stability observed in certain zinc porphyrin complexes (Xiong et al., 2000).

Chemical Properties Analysis

The chemical properties of zinc porphyrins, including their reactivity and interaction with other molecules, are central to their applications in catalysis and material science. For instance, zinc porphyrins have been utilized as catalysts in the copolymerization of carbon dioxide and epoxides, showcasing their potential in polymer synthesis (Darensbourg, Wildeson, & Yarbrough, 2002).

Scientific Research Applications

Photodynamic Therapy Applications

Meso-substituted porphyrin photosensitizers with enhanced near-infrared absorption have been synthesized for efficient cancer treatment through photodynamic therapy. These porphyrin molecules exhibit excellent photophysical properties, including strong absorption and fluorescence emission in the near-infrared range, making them potent for targeting cancer cells with minimal dark toxicity and robust phototoxicity. Their cellular uptake and diffusion into cancer cells have been confirmed, demonstrating their potential in photodynamic therapy applications (Pan et al., 2018).

Solar Energy Conversion

Green Zn-porphyrin-sensitized nanocrystalline TiO2 films have been developed to convert sunlight into electricity efficiently. Novel zinc metalloporphyrins, characterized by spectroscopic techniques and theoretical calculations, demonstrate high incident photon-to-current efficiencies (IPCEs) and significant overall conversion efficiency in dye-sensitized solar cells. These findings mark them as the most efficient porphyrin-sensitized solar cells reported, showcasing their application in solar energy conversion (Wang et al., 2005).

Catalysis for CO2 and Epoxide Coupling

Zinc(II) benzoate complexes have been synthesized as catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates. These complexes demonstrate effective catalysis in the formation of completely alternating copolymers and serve as efficient catalysts for the terpolymerization process, highlighting their application in environmentally friendly polymer synthesis (Darensbourg et al., 2002).

Photocatalytic H2 Production

An asymmetric zinc porphyrin derivative has been utilized to sensitize graphitic carbon nitride for efficient visible-light-driven photocatalytic H2 production. This study demonstrates the superiority of zinc-5-(4-carboxyphenyl)-10,15,20-tri(3-pridyl)porphyrin in enhancing photosensitization and stability on graphitic carbon nitride, leading to a significant apparent quantum yield for H2 production under visible light, revealing its application in renewable energy technologies (Wang et al., 2017).

properties

CAS RN

27647-84-3

Product Name

ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron

Molecular Formula

C48H28N4O8Zn

Molecular Weight

854.1 g/mol

IUPAC Name

zinc;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron

InChI

InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

IIEYPZOESLIZQB-UHFFFAOYSA-L

SMILES

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2]

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2]

synonyms

zinc(II) tetrakis(4-carboxyphenyl)porphine
Zn-TCPP
ZNTCPP

Origin of Product

United States

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